molecular formula C13H14N2O2 B1200352 ethyl (E)-2-cyano-4-(1-methylpyridin-4-ylidene)but-2-enoate CAS No. 57681-49-9

ethyl (E)-2-cyano-4-(1-methylpyridin-4-ylidene)but-2-enoate

Cat. No. B1200352
CAS RN: 57681-49-9
M. Wt: 230.26 g/mol
InChI Key: AXXFEWVWZFNYQV-LFYBBSHMSA-N
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Description

2-cyano-4-(1-methyl-4-pyridinylidene)-2-butenoic acid ethyl ester is a fatty acid ester.

Scientific Research Applications

1. Crystal Packing Interactions

Ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate, a related compound, has been shown to utilize rare N⋯π interactions in its crystal packing, forming a zigzag double-ribbon structure. This suggests potential applications in understanding molecular interactions and crystal engineering (Zhang, Wu, & Zhang, 2011).

2. Coenzyme NADH Model Reactions

In studies involving coenzyme NADH models, ethyl (2Z)-4-bromo-2-cyano-3-(2-naphthyl)but-2-enoate (a variant of the compound ) has been used to investigate novel reaction pathways. This contributes to our understanding of complex organic reactions and could have implications in biochemistry and pharmaceutical research (Fang, Liu, Wang, & Ke, 2006).

3. Synthesis of Trifluoromethylpyrrolidines

Ethyl (E)-4,4,4-trifluorobut-2-enoate, another related compound, has been used in the synthesis of trifluoromethylpyrrolidines through cycloaddition with metallo-azomethine ylides. This showcases its application in the synthesis of novel organic compounds (Bonnet-Delpon, Chennoufi, & Rock, 2010).

4. Synthesis of Quinoline Derivatives

Ethyl 2-cyano-4,4,4-trifluoro-3-(phenylamino)but-2-enoates, similar in structure to the compound , have been utilized in the synthesis of quinoline derivatives. This could have implications in the development of new pharmaceuticals (Darehkordi, Talebizadeh, & Anary‐Abbasinejad, 2018).

5. Asymmetric Synthesis of Alkaloids

Research has also been conducted on the asymmetric intramolecular Michael reaction of compounds like ethyl (E)-4-[benzyl-(3-oxobutyl)amino]but-2-enoate, which is structurally similar to the compound , for the synthesis of chiral building blocks in alkaloid synthesis (Hirai, Terada, Yamazaki, & Momose, 1992).

properties

CAS RN

57681-49-9

Product Name

ethyl (E)-2-cyano-4-(1-methylpyridin-4-ylidene)but-2-enoate

Molecular Formula

C13H14N2O2

Molecular Weight

230.26 g/mol

IUPAC Name

ethyl (E)-2-cyano-4-(1-methylpyridin-4-ylidene)but-2-enoate

InChI

InChI=1S/C13H14N2O2/c1-3-17-13(16)12(10-14)5-4-11-6-8-15(2)9-7-11/h4-9H,3H2,1-2H3/b12-5+

InChI Key

AXXFEWVWZFNYQV-LFYBBSHMSA-N

Isomeric SMILES

CCOC(=O)/C(=C/C=C1C=CN(C=C1)C)/C#N

SMILES

CCOC(=O)C(=CC=C1C=CN(C=C1)C)C#N

Canonical SMILES

CCOC(=O)C(=CC=C1C=CN(C=C1)C)C#N

Other CAS RN

57681-49-9

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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